molecular formula C7H7ClN2O B1581245 4-Chlorobenzohydrazide CAS No. 536-40-3

4-Chlorobenzohydrazide

Cat. No. B1581245
CAS RN: 536-40-3
M. Wt: 170.59 g/mol
InChI Key: PKBGHORNUFQAAW-UHFFFAOYSA-N
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Patent
US04479953

Procedure details

p-Chlorobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-chlorobenzoyl chloride with hydrazine to form p-chlorobenzoylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
p-Chlorobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C(C=[N:11][NH:12][C:13](=[O:21])[C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=NC(Cl)=C(Cl)N=1.ClC1C=CC(C(Cl)=O)=CC=1.NN>>[Cl:20][C:17]1[CH:18]=[CH:19][C:14]([C:13]([NH:12][NH2:11])=[O:21])=[CH:15][CH:16]=1

Inputs

Step One
Name
p-Chlorobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=C(N1)Cl)Cl)C=NNC(C1=CC=C(C=C1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.